molecular formula C21H26N2O3S B7451864 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide

Cat. No.: B7451864
M. Wt: 386.5 g/mol
InChI Key: CCEYQPYOCJINGS-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzylsulfonyl group and a 4-methylbenzyl group attached to the piperidine ring

Properties

IUPAC Name

1-benzylsulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-17-7-9-18(10-8-17)15-22-21(24)20-11-13-23(14-12-20)27(25,26)16-19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEYQPYOCJINGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a sulfonylation reaction using benzylsulfonyl chloride and a suitable base.

    Attachment of 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable nucleophile.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfonyl or 4-methylbenzyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

    Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Benzylsulfonyl)piperidine-4-carboxamide
  • N-(4-Methylbenzyl)piperidine-4-carboxamide
  • 1-(Benzylsulfonyl)-N-benzylpiperidine-4-carboxamide

Comparison: 1-(Benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide is unique due to the presence of both benzylsulfonyl and 4-methylbenzyl groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for specific research and industrial applications.

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